9-Ethyl-3-carbazolecarboxaldehyde oxime

Overview

Description

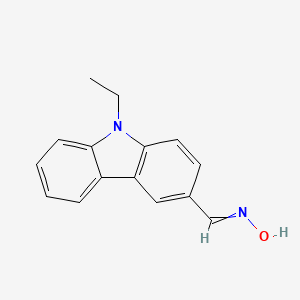

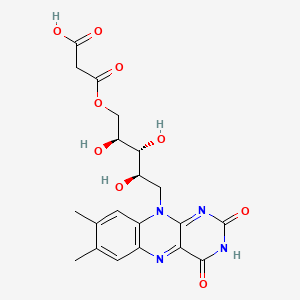

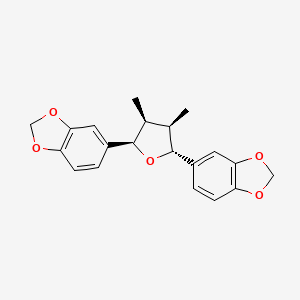

9-Ethyl-3-carbazolecarboxaldehyde oxime, with the chemical formula C15H13NO, is a heterocyclic compound. It is characterized by its aldoxime functional group, which consists of a carbonyl group (C=O) attached to a nitrogen atom (N) in the form of an oxime. The compound has a molecular weight of 223.27 g/mol and is commonly used in organic synthesis .

Synthesis Analysis

The synthesis of 9-Ethyl-3-carbazolecarboxaldehyde oxime involves the reaction of 9-Ethyl-3-carbazolecarboxaldehyde with hydroxylamine (NH2OH). The aldehyde group in the starting material reacts with hydroxylamine to form the oxime functional group. The reaction typically occurs under mild conditions and yields the desired product .

Molecular Structure Analysis

The molecular structure of 9-Ethyl-3-carbazolecarboxaldehyde oxime consists of a carbazole ring (a fused benzene and pyrrole ring system) with an ethyl group (C2H5) attached at the 9-position. The oxime group (–NOH) is also connected to the carbazole ring. The compound’s 3D structure reveals the arrangement of atoms in space, contributing to its chemical properties and reactivity .

Chemical Reactions Analysis

9-Ethyl-3-carbazolecarboxaldehyde oxime can participate in various chemical reactions, including condensation reactions, nucleophilic additions, and cyclizations. For example, it can undergo condensation with other carbonyl compounds to form hydrazones or oximes. Additionally, it may react with electrophiles or nucleophiles at different positions on the carbazole ring, leading to diverse derivatives .

Physical And Chemical Properties Analysis

- Safety : It is classified as a combustible solid and may cause eye irritation. Personal protective equipment (dust mask, eyeshields, gloves) is recommended during handling .

Scientific Research Applications

Synthesis and Photo-physical Properties

- Novel carbazole-containing dyes derived from 9-ethyl-9H-carbazole-3-carboxaldehyde have been synthesized, exhibiting solvatochromic behavior and positive solvatochromism. These dyes show significant thermal stability and have applications in materials science due to their fluorescence properties in different solvents (Gupta et al., 2011).

Photoinitiator Synthesis

- A novel carbazole photoinitiator based on 9-ethyl-9H-carbazole has been developed, indicating potential applications in photochemistry and polymer sciences. The synthesis process explores various chemical reactions, including N-alkylation and Friedel-Crafts acylation (Xie Chuan, 2008).

Biologically Active Probes

- Ethyl 4-(9-ethyl-9H-carbazol-3-yl) compounds have been synthesized and evaluated as probes for determining critical micelle concentrations of surfactants, showcasing their potential in biochemistry and surface science studies. These compounds also exhibit antibacterial activity, further expanding their application scope (Alsharif et al., 2018).

Optical Properties and Photopolymerization

- Carbazole-based compounds containing aldehyde and cyanoacetic acid groups have been synthesized, highlighting their optical properties and potential applications in photopolymerization processes. These findings contribute to the fields of material science and organic electronics (Abro et al., 2017).

Safety and Hazards

properties

IUPAC Name |

N-[(9-ethylcarbazol-3-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-17-14-6-4-3-5-12(14)13-9-11(10-16-18)7-8-15(13)17/h3-10,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTCBKTWYMQRPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=NO)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354874 | |

| Record name | 9H-Carbazole-3-carboxaldehyde, 9-ethyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122497-48-7 | |

| Record name | 9H-Carbazole-3-carboxaldehyde, 9-ethyl-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5-Diazabicyclo[3.3.1]nonane](/img/structure/B1211506.png)

![N-[(3-acetylanilino)-sulfanylidenemethyl]-3-chlorobenzamide](/img/structure/B1211519.png)

![5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1211526.png)